Cas no 50460-26-9 (4-(1-Aminoethyl)-2-chlorophenol)

4-(1-Aminoethyl)-2-chlorophenol is a chlorinated phenolic compound featuring an aminoethyl substituent, which enhances its reactivity and utility in organic synthesis. The presence of both hydroxyl and amino functional groups allows for versatile derivatization, making it valuable in pharmaceutical and agrochemical applications. Its chlorinated aromatic ring contributes to stability while enabling selective electrophilic substitution reactions. The compound’s structural features facilitate its use as an intermediate in the synthesis of biologically active molecules, including potential drug candidates. Careful handling is recommended due to its reactive functional groups. Suitable for controlled laboratory environments, it is typically supplied with high purity to ensure consistent performance in synthetic workflows.
4-(1-Aminoethyl)-2-chlorophenol structure
50460-26-9 structure
Product name:4-(1-Aminoethyl)-2-chlorophenol
CAS No:50460-26-9
MF:C8H10ClNO
Molecular Weight:171.624101161957
MDL:MFCD17247761
CID:5575890
PubChem ID:62913123

4-(1-Aminoethyl)-2-chlorophenol 化学的及び物理的性質

名前と識別子

    • AKOS012209759
    • 4-(1-aminoethyl)-2-chlorophenol
    • EN300-1964910
    • 50460-26-9
    • Phenol, 4-(1-aminoethyl)-2-chloro-
    • 4-(1-Aminoethyl)-2-chlorophenol
    • MDL: MFCD17247761
    • インチ: 1S/C8H10ClNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3
    • InChIKey: FJYAUFCFHMTVBY-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C)N)O

計算された属性

  • 精确分子量: 171.0450916g/mol
  • 同位素质量: 171.0450916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 131
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • XLogP3: 1.5

じっけんとくせい

  • 密度みつど: 1.252±0.06 g/cm3(Predicted)
  • Boiling Point: 258.9±25.0 °C(Predicted)
  • 酸度系数(pKa): 8.06±0.31(Predicted)

4-(1-Aminoethyl)-2-chlorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1964910-0.05g
4-(1-aminoethyl)-2-chlorophenol
50460-26-9
0.05g
$468.0 2023-09-17
Enamine
EN300-1964910-0.25g
4-(1-aminoethyl)-2-chlorophenol
50460-26-9
0.25g
$513.0 2023-09-17
Enamine
EN300-1964910-0.5g
4-(1-aminoethyl)-2-chlorophenol
50460-26-9
0.5g
$535.0 2023-09-17
Enamine
EN300-1964910-2.5g
4-(1-aminoethyl)-2-chlorophenol
50460-26-9
2.5g
$1089.0 2023-09-17
Enamine
EN300-1964910-10.0g
4-(1-aminoethyl)-2-chlorophenol
50460-26-9
10g
$3807.0 2023-06-02
Enamine
EN300-1964910-5.0g
4-(1-aminoethyl)-2-chlorophenol
50460-26-9
5g
$2566.0 2023-06-02
Enamine
EN300-1964910-1g
4-(1-aminoethyl)-2-chlorophenol
50460-26-9
1g
$557.0 2023-09-17
Enamine
EN300-1964910-5g
4-(1-aminoethyl)-2-chlorophenol
50460-26-9
5g
$1614.0 2023-09-17
Enamine
EN300-1964910-0.1g
4-(1-aminoethyl)-2-chlorophenol
50460-26-9
0.1g
$490.0 2023-09-17
Enamine
EN300-1964910-1.0g
4-(1-aminoethyl)-2-chlorophenol
50460-26-9
1g
$884.0 2023-06-02

4-(1-Aminoethyl)-2-chlorophenol 関連文献

4-(1-Aminoethyl)-2-chlorophenolに関する追加情報

Recent Advances in the Study of 4-(1-Aminoethyl)-2-chlorophenol (CAS: 50460-26-9)

4-(1-Aminoethyl)-2-chlorophenol (CAS: 50460-26-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a building block for more complex pharmacologically active molecules. This research brief synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic uses.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-(1-Aminoethyl)-2-chlorophenol as a precursor in the synthesis of novel β-adrenergic receptor antagonists. The researchers utilized a multi-step synthetic pathway, starting from commercially available 2-chlorophenol derivatives, to achieve high yields of the target compound. The study emphasized the compound's stability under physiological conditions, making it a promising candidate for further drug development.

In addition to its synthetic utility, recent investigations have delved into the biological properties of 4-(1-Aminoethyl)-2-chlorophenol. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported its moderate inhibitory activity against certain bacterial strains, suggesting potential applications in antimicrobial therapy. The study employed in vitro assays to evaluate its efficacy against Gram-positive and Gram-negative bacteria, with notable results against Staphylococcus aureus.

Further research has explored the compound's mechanism of action at the molecular level. Computational docking studies, as detailed in a 2023 ACS Chemical Biology article, revealed that 4-(1-Aminoethyl)-2-chlorophenol interacts with key amino acid residues in bacterial enzymes, disrupting essential metabolic pathways. These findings provide a foundation for the rational design of derivatives with enhanced antimicrobial properties.

Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of 4-(1-Aminoethyl)-2-chlorophenol. A 2024 review in Expert Opinion on Drug Discovery discussed the need for structural modifications to improve its bioavailability and reduce potential toxicity. The review also highlighted ongoing efforts to explore its applications beyond antimicrobial therapy, including its potential as a scaffold for anticancer agents.

In conclusion, 4-(1-Aminoethyl)-2-chlorophenol (CAS: 50460-26-9) represents a versatile compound with significant potential in pharmaceutical research. Recent advances in its synthesis and biological evaluation underscore its value as a building block for novel therapeutics. Future studies should focus on addressing its limitations and expanding its applications in drug discovery.

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